molecular formula C18H14FN3O5S2 B2449738 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate CAS No. 896018-26-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate

Número de catálogo: B2449738
Número CAS: 896018-26-1
Peso molecular: 435.44
Clave InChI: LFXDFYBVVJEKBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate is a synthetic small molecule designed for advanced chemical and pharmacological research. Its structure integrates a 4-pyranone core linked via a thioether bridge to a 5-propionamido-1,3,4-thiadiazole moiety and is functionalized with a 2-fluorobenzoate ester. This multi-functional architecture is engineered to confer significant research potential, particularly in drug discovery. The compound's core scaffold, the 1,3,4-thiadiazole ring, is a privileged structure in medicinal chemistry, well-documented for its diverse biological activities . Structural analogs of this compound have demonstrated promising antifungal activity , with some derivatives showing efficacy against pathogens like Phytophthora infestans . Furthermore, the 1,3,4-thiadiazole nucleus is a recognized pharmacophore in anticancer agent development, with mechanisms that may include enzyme inhibition or the induction of apoptosis through reactive oxygen species (ROS) generation . The incorporation of the 2-fluorobenzoate ester is a strategic modification intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its bioavailability and interaction with biological targets . This compound serves as a versatile chemical intermediate and a lead structure in organic and medicinal chemistry research. It is ideal for constructing more complex molecules, exploring structure-activity relationships (SAR), and investigating novel mechanisms of action against a range of biological targets. Researchers can utilize this compound to develop new therapeutic candidates for areas such as infectious diseases and oncology. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXDFYBVVJEKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring fused with a thiadiazole moiety and an ester group, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S with a molecular weight of approximately 422.48 g/mol . The structure incorporates several functional groups that are known to influence biological activity:

Structural Feature Description Biological Activity
Thiadiazole MoietyContains a five-membered ring with sulfur and nitrogenAntimicrobial and anticancer properties
Pyran RingA six-membered ring with oxygenAntifungal activity
Ester GroupDerived from benzoic acidInfluences solubility and bioavailability

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly enhance antimicrobial efficacy against various pathogens.

Antimicrobial Properties

The thiadiazole component is associated with notable antimicrobial effects. Studies have indicated that derivatives of thiadiazole exhibit activity against a range of bacteria and fungi:

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anticancer Activity

Research has shown that compounds containing both thiadiazole and pyran moieties demonstrate cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa29
MCF-773

These results indicate that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of the compound and evaluated their biological activities using MTT assays. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cells compared to standard treatments.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that the presence of the thiadiazole moiety significantly contributed to the observed antimicrobial and anticancer activities. Variations in substituents at specific positions on the pyran ring were found to modulate potency.

Métodos De Preparación

Formation of the Thiadiazole Moiety

The synthesis begins with the preparation of the 5-propionamido-1,3,4-thiadiazol-2-thiol intermediate, a critical building block. This step involves the cyclocondensation of thiosemicarbazide with propionyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C, followed by treatment with carbon disulfide under basic conditions (pH 10–11) to form the thiadiazole ring. The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of the propionamide group.

Key Reaction Conditions :

Parameter Value
Temperature 0–5°C (Step 1)
Solvent Anhydrous DMF
Reaction Time 6–8 hours
Yield 68–72%

Purification is achieved through recrystallization from ethanol-water (3:1 v/v), yielding a white crystalline solid with >98% purity confirmed by high-performance liquid chromatography (HPLC).

Synthesis of the Pyran Ring System

The pyran scaffold is constructed via a modified Pechmann condensation. Ethyl acetoacetate reacts with para-formaldehyde in the presence of sulfuric acid (95%) at 60°C for 4 hours, forming 4-hydroxy-6-methyl-2H-pyran-2-one. Subsequent bromination at the methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromomethyl substituent, enabling thioether linkage formation.

Optimized Bromination Parameters :

Parameter Value
NBS Equivalents 1.1
Reaction Temperature 40°C
Catalyst Azobisisobutyronitrile (AIBN, 0.5 mol%)
Yield 85%

Thioether Linkage and Esterification

The bromomethylpyran intermediate undergoes nucleophilic substitution with the thiadiazole-thiol group in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This step requires strict moisture exclusion to prevent hydrolysis. The resulting thioether is then esterified with 2-fluorobenzoyl chloride in dichloromethane (DCM) at room temperature for 12 hours.

Esterification Metrics :

Parameter Value
2-Fluorobenzoyl Chloride Equivalents 1.5
Solvent DCM
Reaction Time 12 hours
Yield 76–80%

Optimization of Reaction Conditions

Temperature and Solvent Effects

The thioether formation exhibits pronounced sensitivity to temperature. Elevating the reaction above 25°C accelerates degradation pathways, reducing yields to <50%. Polar aprotic solvents like DMF or acetonitrile improve solubility but promote side reactions; THF emerges as the optimal solvent due to its moderate polarity and inertness.

Catalytic Enhancements

Introducing phase-transfer catalysts such as tetrabutylammonium bromide (TBAB, 5 mol%) increases the thioether linkage yield to 89% by facilitating interphase reactant transfer. Similarly, using molecular sieves (3Å) during esterification absorbs generated HCl, shifting the equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography on silica gel (60–120 mesh) with ethyl acetate/hexane (1:3 v/v) as the eluent. This removes unreacted 2-fluorobenzoyl chloride and dimeric byproducts. Preparative HPLC (C18 column, acetonitrile/water 65:35) further refines purity to >99.5%.

Spectroscopic Confirmation

  • NMR Analysis :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, 1H, pyran H-5), 7.85–7.78 (m, 2H, aromatic H), 7.45 (t, J=7.2 Hz, 1H, aromatic H), 4.82 (s, 2H, SCH₂), 2.51 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃).
    • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O ester), 165.4 (C=O thiadiazole), 162.1 (C-F), 156.8 (pyran C-4), 134.2–115.7 (aromatic carbons), 35.6 (SCH₂), 28.1 (CH₂CH₃), 9.4 (CH₂CH₃).
  • Mass Spectrometry :
    ESI-MS m/z 435.44 [M+H]⁺, matching the molecular formula C₁₈H₁₄FN₃O₅S₂.

Physicochemical Properties and Stability

Property Value
Molecular Weight 435.44 g/mol
LogP (XLogP3) 2.7
Melting Point 162–165°C
Solubility in DMSO 32 mg/mL
Stability >24 months at −20°C

The compound demonstrates moderate lipophilicity (LogP 2.7), facilitating membrane permeation in biological assays. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robust shelf life under recommended storage conditions.

Q & A

Q. Purity Monitoring :

TechniqueApplication
TLCTrack reaction progress (silica gel, ethyl acetate/hexane)
HPLCQuantify purity (>95%) using C18 columns and UV detection
NMRConfirm structural integrity (¹H/¹³C for substituent analysis)

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Methodological Answer:
Density Functional Theory (DFT) can predict transition states and intermediates in key steps (e.g., cyclization). For example:

  • Thiadiazole Formation : Simulate energy barriers for CS₂ incorporation to optimize temperature (e.g., 80–100°C).
  • Coupling Reactions : Evaluate solvent effects (DMF vs. THF) on nucleophilicity of the thiomethyl group.
  • Catalyst Screening : Use molecular docking to identify acid/base catalysts (e.g., p-toluenesulfonic acid) that stabilize intermediates.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

TechniqueKey Data Points
FT-IR Confirm carbonyl (4-oxo, ~1720 cm⁻¹) and thioether (~650 cm⁻¹)
¹H NMR Identify pyran C-H (δ 6.2–6.8 ppm) and fluorobenzoate aromatic protons (δ 7.3–8.1 ppm)
X-ray Crystallography Resolve thiadiazole-pyran dihedral angles (<10° for planar conformation)

Advanced: How can Structure-Activity Relationship (SAR) studies improve biological activity?

Methodological Answer:

  • Modifications : Replace fluorobenzoate with chloro-/methoxy-derivatives to enhance lipophilicity.
  • Thiadiazole Substitutions : Test 5-propionamido vs. acetyl analogs for antimicrobial potency.
  • Pyran Ring : Introduce methyl groups at C-6 to stabilize the lactone ring.

Q. Example SAR Table :

DerivativeModificationBioactivity (IC₅₀, μM)
ParentNone12.5 (Anticancer)
Chloro2-Cl-Benzoate8.3
Methoxy4-OCH₃15.7
Data adapted from analogs in

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability : Validate batches via HPLC and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., use identical cell lines and incubation times).
  • Degradation : Perform stability studies (e.g., monitor compound integrity in DMSO over 72 hours).

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 for anti-inflammatory activity).

Advanced: What strategies mitigate byproduct formation during thiadiazole synthesis?

Methodological Answer:

  • Temperature Control : Maintain <100°C to avoid thiourea decomposition.
  • Catalyst Optimization : Use ZnCl₂ to direct cyclization over dimerization.
  • Workup : Purify via column chromatography (silica gel, 3:7 EtOAc/hexane).

Basic: How can researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC to assess decomposition temperatures.
  • Solvent Stability : Monitor via NMR in DMSO or ethanol over 48 hours.
  • Light Sensitivity : Store in amber vials and test UV-vis spectral changes.

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Thiomethyl Group : The -SCH₂- linker enhances nucleophilicity due to sulfur’s polarizability.
  • Fluorobenzoate : Electron-withdrawing F increases electrophilicity at the ester carbonyl.
  • Steric Effects : Pyran C-6 substituents may hinder or facilitate attack (e.g., methyl vs. H).

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature : -20°C in sealed, argon-filled vials.
  • Solvent : Lyophilize and store as a solid; avoid aqueous buffers.
  • Purity : Confirm via HPLC before storage (>95%).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.